3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid
Description
3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
Properties
IUPAC Name |
3-[(3-methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-7(13(17)18)8(2)14-12(16)9-4-5-10(15(19)20)11(6-9)21-3/h4-8H,1-3H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHFFINWSOWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid typically involves multiple steps. One common route starts with the nitration of 3-methoxybenzoic acid to form 3-methoxy-4-nitrobenzoic acid. This intermediate is then reacted with 2-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-[(3-Methoxy-4-aminobenzoyl)amino]-2-methylbutanoic acid.
Scientific Research Applications
3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-nitrobenzoic acid: A precursor in the synthesis of the target compound.
3-Methoxy-2-nitrobenzoic acid: Similar in structure but with different substitution patterns.
4-Methoxy-3-nitrobenzoic acid: Another structural isomer with distinct properties.
Uniqueness
3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
